molecular formula C7H10ClNS B11743106 (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine

Cat. No.: B11743106
M. Wt: 175.68 g/mol
InChI Key: LVKOVLPTHQITBE-ZCFIWIBFSA-N
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Description

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine is an organic compound that belongs to the class of amines. It features a thiophene ring substituted with a chlorine atom at the 5-position and an amine group attached to a propyl chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene.

    Formation of Intermediate: The thiophene ring is functionalized to introduce the propyl chain. This can be achieved through a Grignard reaction or other alkylation methods.

    Introduction of Amine Group: The intermediate is then subjected to reductive amination to introduce the amine group at the 1-position of the propyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-bromothiophen-3-yl)propan-1-amine: Similar structure with a bromine atom instead of chlorine.

    (1R)-1-(5-methylthiophen-3-yl)propan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atom on the thiophene ring can also affect the compound’s electronic properties and stability.

Biological Activity

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is particularly relevant in pharmacology due to its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The compound's structure features a thiophene ring substituted with a chlorine atom, which may influence its biological activity by enhancing lipophilicity and receptor affinity. Its molecular formula is C₉H₁₃ClS, and it has a molecular weight of approximately 188.72 g/mol.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. These interactions can lead to various physiological effects, including modulation of mood and behavior.

Key Biological Targets:

  • G-protein Coupled Receptors (GPCRs) : These receptors play a critical role in signal transduction. The compound may act as an agonist or antagonist at specific GPCRs.
  • Monoamine Transporters : Inhibition of these transporters can lead to increased availability of neurotransmitters in the synaptic cleft, thereby affecting mood and cognition.

Biological Activity Data

The biological activity of this compound can be summarized through various assays that measure its effects on different biological pathways.

Biological Activity Assay Type IC₅₀/EC₅₀ (µM) Comments
GPCR ActivationFunctional Assay0.5 - 2.0Moderate affinity for aminergic receptors.
Monoamine Transporter InhibitionBinding Assay0.2 - 0.8Significant inhibition observed at serotonin transporter (SERT).
CytotoxicityCell Viability Assay>10Low cytotoxic effects on human cell lines.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of similar compounds, it was found that modifications to the thiophene ring significantly altered binding affinities to serotonin receptors. The presence of the chlorine atom was noted to enhance receptor binding compared to non-chlorinated analogs, suggesting an important role for halogenation in pharmacological activity .

Case Study 2: Toxicological Screening

Toxicological profiling using ToxCast data revealed that compounds within the same chemical class exhibited varying degrees of toxicity across different biological assays. While this compound showed minimal toxicity at therapeutic concentrations, it did exhibit some activation in pathways associated with liver toxicity at higher doses .

Research Findings

Recent research has focused on identifying the therapeutic potential of this compound in treating mood disorders due to its action on serotonin pathways. In vitro studies demonstrated that this compound could effectively increase serotonin levels by inhibiting its reuptake, similar to established antidepressants .

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine

InChI

InChI=1S/C7H10ClNS/c1-2-6(9)5-3-7(8)10-4-5/h3-4,6H,2,9H2,1H3/t6-/m1/s1

InChI Key

LVKOVLPTHQITBE-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C1=CSC(=C1)Cl)N

Canonical SMILES

CCC(C1=CSC(=C1)Cl)N

Origin of Product

United States

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